molecular formula C11H10Cl2O2 B15316552 ethyl (2E)-3-(2,4-dichlorophenyl)acrylate

ethyl (2E)-3-(2,4-dichlorophenyl)acrylate

Cat. No.: B15316552
M. Wt: 245.10 g/mol
InChI Key: LNURJQJBCBYMGG-GQCTYLIASA-N
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Description

Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate is an organic compound with the molecular formula C11H10Cl2O2 It is a derivative of acryloyl compounds, characterized by the presence of a dichlorophenyl group attached to the acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 2,4-dichlorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Another method involves the Claisen-Schmidt condensation of 2,4-dichlorobenzaldehyde with ethyl acetate in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: 2,4-dichlorophenylacetic acid.

    Reduction: Ethyl 3-(2,4-dichlorophenyl)propanoate.

    Substitution: Various substituted ethyl (2E)-3-(2,4-dichlorophenyl)acrylates depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(2,4-dichlorophenyl)acrylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate can be compared with other similar compounds such as:

    Ethyl (2E)-2-[(2,4-dichlorophenyl)hydrazono]propanoate: Similar in structure but contains a hydrazono group instead of an acrylate moiety.

    2,4-Dichlorophenol: A simpler compound with only the dichlorophenyl group and hydroxyl group, lacking the acrylate structure.

Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

ethyl (E)-3-(2,4-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10Cl2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+

InChI Key

LNURJQJBCBYMGG-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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